[(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride
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Overview
Description
(2S)-1-methoxypropan-2-ylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methoxypropan-2-ylamine hydrochloride typically involves the reaction of (2S)-1-methoxypropan-2-amine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include methanol or ethanol.
Base: Sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for (2S)-1-methoxypropan-2-ylamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-methoxypropan-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2S)-1-methoxypropan-2-ylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2S)-1-methoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-methoxypropan-2-amine
- (2S)-1-methoxypropan-2-yl chloride
- (2S)-1-methoxypropan-2-yl bromide
Uniqueness
(2S)-1-methoxypropan-2-ylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
955399-18-5 |
---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(2S)-1-methoxy-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
RCIYXAQXNFQRBH-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](COC)NC.Cl |
Canonical SMILES |
CC(COC)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
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